
Cox-2-IN-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cox-2-IN-17 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and arthritis. COX-2 inhibitors are designed to reduce inflammation and pain without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-17 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using high-throughput screening techniques, and employing advanced purification methods such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Cox-2-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Cox-2-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of COX-2 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating inflammatory responses and its potential therapeutic effects.
Medicine: Explored as a potential treatment for inflammatory diseases, cancer, and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mécanisme D'action
Cox-2-IN-17 exerts its effects by selectively inhibiting the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This selective inhibition reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors .
Comparaison Avec Des Composés Similaires
- Celecoxib
- Etoricoxib
- Rofecoxib
- Valdecoxib
- Parecoxib
- Lumiracoxib
Comparison: Cox-2-IN-17 is unique in its specific binding affinity and selectivity for the COX-2 enzyme, which may result in a different therapeutic profile and side effect profile compared to other COX-2 inhibitors. For example, some COX-2 inhibitors have been associated with cardiovascular risks, while this compound may offer a safer alternative .
Propriétés
Formule moléculaire |
C20H23ClN6O2 |
|---|---|
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-[1-(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)indol-3-yl]propanoate |
InChI |
InChI=1S/C20H23ClN6O2/c1-29-17(28)15(22)11-13-12-27(16-8-4-3-7-14(13)16)20-24-18(21)23-19(25-20)26-9-5-2-6-10-26/h3-4,7-8,12,15H,2,5-6,9-11,22H2,1H3/t15-/m0/s1 |
Clé InChI |
FDJHAIWHVOSEBD-HNNXBMFYSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCCCC4)N |
SMILES canonique |
COC(=O)C(CC1=CN(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCCCC4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


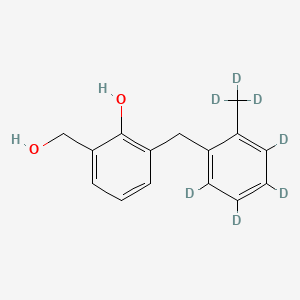
![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
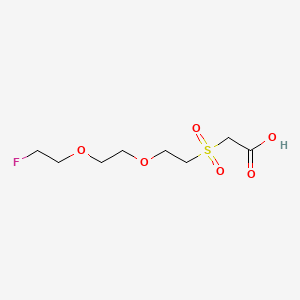
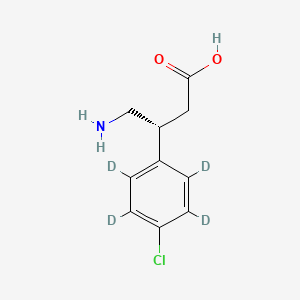

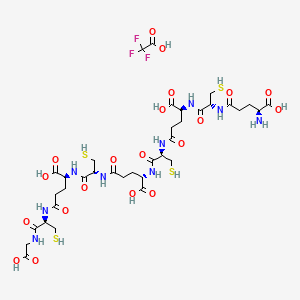

![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
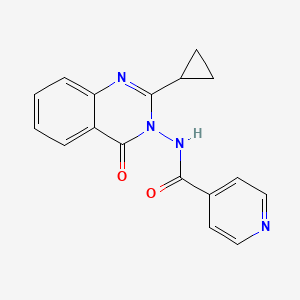
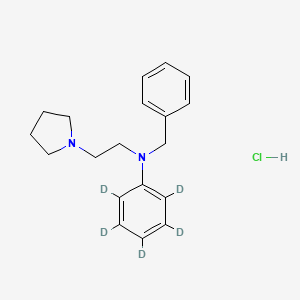
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
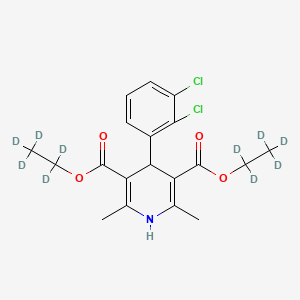
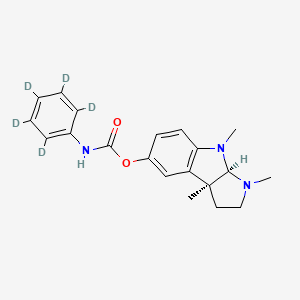
![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)
